molecular formula C9H11ClO B1580537 3-(4-Chlorophenyl)propan-1-ol CAS No. 6282-88-8

3-(4-Chlorophenyl)propan-1-ol

Cat. No.: B1580537
CAS No.: 6282-88-8
M. Wt: 170.63 g/mol
InChI Key: ZHBIWFGGIKFSHZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)propan-1-ol (CAS 6282-88-8) is a chlorinated aromatic alcohol with the molecular formula C₉H₁₁ClO and a molecular weight of 170.64 g/mol. Its structure consists of a propanol chain attached to a 4-chlorophenyl group, making it a versatile intermediate in pharmaceutical synthesis and organic chemistry. Key physicochemical properties include a boiling point of 327.9°C, melting point of 53–56°C, and a density of 1.216 g/cm³ . The compound is commercially available (e.g., TCI Chemicals) and has been utilized in multi-step syntheses, such as the kilogram-scale production of pitolisant hydrochloride, an FDA-approved drug for narcolepsy . Its spectroscopic data (IR, NMR) align with automated structure elucidation protocols, confirming its identity .

Preparation Methods

Preparation from 3-(4-Chlorophenyl)propanoic Acid via Reduction

Method Overview

The most straightforward and widely reported method involves the reduction of 3-(4-chlorophenyl)propanoic acid using lithium aluminium tetrahydride (LAH) as the reducing agent in tetrahydrofuran (THF) solvent under inert atmosphere conditions.

Detailed Procedure

  • A slurry of lithium aluminium tetrahydride (LAH) is prepared in dry THF and cooled to 0 °C under nitrogen.
  • A solution of 3-(4-chlorophenyl)propanoic acid in THF is added slowly to the LAH slurry.
  • The reaction mixture is allowed to warm to room temperature and stirred overnight.
  • The reaction is then cooled again to 0 °C and carefully quenched with a saturated solution of potassium sodium tartrate (Rochelle's salt).
  • After stirring at room temperature for 4 hours, the mixture is diluted with ethyl acetate and filtered through Celite to remove salts.
  • The organic phase is concentrated to yield 3-(4-chlorophenyl)propan-1-ol as a clear colorless oil.

Reaction Conditions and Yield

Parameter Details
Reducing agent Lithium aluminium tetrahydride
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Atmosphere Nitrogen (inert)
Quenching agent Saturated potassium sodium tartrate
Reaction time Overnight stirring
Yield 97%
Product form Clear colorless oil

Analytical Data

  • NMR (400 MHz, CDCl3): δ 1.89 (2 H, multiplet), 2.71 (2 H, multiplet), 3.69 (2 H, triplet), 7.15 (2 H, doublet), 7.27 (2 H, doublet).
  • HPLC retention time: 3.44 min (Method A).

This method is notable for its high yield and straightforward execution, making it a preferred route in laboratory and industrial settings.

Palladium-Catalyzed Coupling and Subsequent Reduction

Method Overview

An alternative and efficient synthetic route involves palladium-catalyzed coupling of p-iodochlorobenzene with allyl alcohol in the presence of tetramethylammonium chloride, followed by reduction to obtain this compound.

Key Steps

  • Pd-Catalyzed Coupling: p-Iodochlorobenzene undergoes palladium acetate-catalyzed coupling with allyl alcohol in an amide-type solvent (e.g., dimethylformamide), with tetramethylammonium chloride as a phase-transfer catalyst.
  • Aldehyde Intermediate Formation: The coupling product is an aldehyde intermediate.
  • Reduction: Sodium borohydride is added directly to the reaction mixture to reduce the aldehyde intermediate to the target alcohol without isolation.

Reaction Conditions

Parameter Details
Catalyst Palladium acetate (0.01–0.2 mol %)
Quaternary ammonium salt Tetramethylammonium chloride (0.5–3 mol equivalents)
Base Sodium bicarbonate or sodium carbonate (equimolar to 20x mol)
Solvent Dimethylformamide or similar amide solvents, optionally mixed with toluene or xylene
Temperature 50–150 °C (preferably 50–100 °C)
Reduction agent Sodium borohydride (0.25–1 mol equivalents)
Reaction time (reduction) ~1 hour

Advantages and Notes

  • The process avoids dechlorination issues common in hydrogenation of p-chlorocinnamate derivatives.
  • The amount of palladium catalyst is significantly reduced (down to 0.01 mol %) compared to traditional methods.
  • The aldehyde intermediate can be isolated but is preferably reduced in situ to improve efficiency.
  • Bromination of the alcohol product to related derivatives can be performed using phosphorus tribromide under controlled conditions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield (%) Notes
LAH Reduction 3-(4-Chlorophenyl)propanoic acid Lithium aluminium tetrahydride, THF, 0 °C to RT 97 High yield, straightforward, inert atmosphere required
Pd-Catalyzed Coupling & Reduction p-Iodochlorobenzene + allyl alcohol Pd acetate catalyst, tetramethylammonium chloride, sodium borohydride, DMF, 50–100 °C High Avoids dechlorination, low catalyst loading, scalable

Research Findings and Practical Considerations

  • The LAH reduction method is well-established with robust yields and straightforward purification, suitable for laboratory-scale synthesis.
  • The palladium-catalyzed coupling method offers advantages in catalyst efficiency and process scalability, with careful control of reaction parameters to minimize side reactions.
  • Use of quaternary ammonium salts as phase-transfer catalysts enhances coupling efficiency.
  • The reduction of the aldehyde intermediate directly in the reaction mixture reduces processing steps and improves overall yield.
  • Bromination of the alcohol intermediate can be efficiently achieved with phosphorus tribromide, enabling further derivatization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-(4-chlorophenyl)propanoic acid.

    Reduction: Further reduction can lead to the formation of 3-(4-chlorophenyl)propan-1-amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminium hydride (LAH) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: 3-(4-Chlorophenyl)propanoic acid.

    Reduction: 3-(4-Chlorophenyl)propan-1-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 3-(4-Chlorophenyl)propan-1-ol serves as an important intermediate in the synthesis of more complex organic compounds. Its unique chlorophenyl group allows for various chemical transformations, including:

  • Oxidation to yield 3-(4-chlorophenyl)propanoic acid
  • Reduction to form 3-(4-chlorophenyl)propan-1-amine
  • Substitution reactions facilitated by nucleophilic attack on the hydroxyl group .

Biology

The compound plays a significant role in biochemical studies and has been shown to interact with various enzymes and proteins. Notable applications include:

  • Study of enzyme interactions , particularly with cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Protein kinase inhibition , specifically targeting Protein Kinase B (PKB), which is involved in regulating cell survival and proliferation. This inhibition can induce apoptosis in cancer cells .

Medicine

Research into the therapeutic potential of this compound has revealed promising results:

  • Anticancer Properties : In vitro studies indicate that this compound can induce cell death in breast cancer cell lines through apoptotic pathways activated by PKB inhibition .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

The biological activities of this compound are summarized in Table 1 below:

Activity TypeDescriptionReference
PKB InhibitionInduces apoptosis in cancer cells
AntioxidantReduces oxidative stress
Anti-inflammatoryModulates inflammatory responses

Case Study 1: Cancer Research

A study investigated the effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound led to significant cell death through the activation of apoptotic pathways mediated by PKB inhibition. The study concluded that this compound could be further developed as a therapeutic agent against breast cancer.

Case Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective effects of this compound in models of neurodegeneration. It was found to enhance neuronal survival under oxidative stress conditions, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The presence of the chlorophenyl group can influence its binding affinity and specificity towards different biological targets .

Comparison with Similar Compounds

This section compares 3-(4-Chlorophenyl)propan-1-ol with structurally related compounds, focusing on substituent effects, reactivity, and applications.

Structural Analogues with Alkyl Modifications

  • 3-(4-Chlorophenyl)-2-methylpropan-1-ol (11b) :
    This methyl-substituted derivative, synthesized via Mn(I)-catalyzed β-methylation, shows reduced steric accessibility compared to the parent compound. The added methyl group increases molecular weight (184.67 g/mol) and lowers isolated yield (66%) due to steric hindrance during catalysis .
  • 3-(4-Chlorothiophen-2-yl)propan-1-ol (CAS 1000573-55-6) :
    Replacing the benzene ring with a thiophene alters electronic properties, reducing aromatic stabilization. This compound is used in intermediates for materials science but lacks reported pharmaceutical applications .

Functional Group Variations

  • 3-(4-Chlorophenyl)-1-phenylpropan-1-one (CAS 5739-39-9) :
    The ketone group at position 1 increases hydrophobicity (logP ~3.5) compared to the alcohol group in this compound (logP ~2.1). This ketone derivative is employed in organic synthesis but exhibits lower solubility in polar solvents .
  • However, its synthesis yield and industrial applications are less documented .

Heterocyclic Derivatives

  • 3-(3-(4-Chlorophenyl)isoxazol-5-yl)propan-1-ol (CAS 1422283-16-6) :
    The isoxazole ring introduces additional hydrogen-bond acceptors, increasing metabolic stability. This compound has a higher molecular weight (237.68 g/mol) and predicted pKa (14.90), suggesting altered bioavailability compared to the parent alcohol .
  • 3-chloro-1-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-ol (CAS 124940-29-0) :
    The triazole moiety confers click chemistry utility but reduces thermal stability (predicted boiling point >410°C) due to increased molecular complexity .

Amino-Substituted Analogues

  • 3-[(4-Chlorophenyl)amino]propan-1-ol (CAS 69380-37-6): Substituting the phenyl group with an amino linkage enhances basicity (pKa ~9.5) and solubility in acidic media. This derivative is explored in medicinal chemistry but lacks scale-up reports .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Applications
This compound 170.64 327.9 53–56 Pharmaceutical synthesis
3-(4-Chlorophenyl)-2-methylpropan-1-ol 184.67 N/A N/A Catalysis studies
3-(3-(4-Chlorophenyl)isoxazol-5-yl)propan-1-ol 237.68 410.3 (predicted) N/A Drug discovery
3-chloro-1-(4-phenyltriazol-1-yl)propan-1-ol 237.69 N/A N/A Click chemistry

Table 2: Reactivity and Yield Comparison

Compound Synthesis Yield (%) Key Reaction Type Catalytic System
This compound 85–97% Mesylation/Displacement NaOMe/MeOH
3-(4-Chlorophenyl)-2-methylpropan-1-ol 66% β-Methylation Mn-MACHO complex
3-[(4-Chlorophenyl)amino]propan-1-ol N/A Amination Not reported

Key Findings

  • Steric Effects : Methylation at the β-position (as in 11b) reduces yield due to steric hindrance, highlighting the parent compound’s superior synthetic accessibility .
  • Electronic Effects : Thiophene or isoxazole substitutions modulate electronic properties, expanding applications in materials science but complicating pharmaceutical use .
  • Functional Group Impact: Ketone derivatives exhibit higher hydrophobicity, whereas amino-substituted analogues offer enhanced solubility in acidic conditions .

Biological Activity

3-(4-Chlorophenyl)propan-1-ol, a compound with the molecular formula C9H11ClO, has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H11ClO
  • Molecular Weight : 172.64 g/mol
  • Appearance : Colorless liquid
  • Density : Approximately 1.2 g/cm³
  • Boiling Point : 270.7°C at 760 mmHg
  • LogP (Partition Coefficient) : 2.2, indicating moderate lipophilicity .

This compound exhibits biological activity through several mechanisms:

  • Protein Kinase Inhibition :
    • The compound has been identified as a potential inhibitor of Protein Kinase B (PKB), a critical regulator in various cellular processes including metabolism, cell proliferation, and survival. Inhibition of PKB can lead to apoptosis in cancer cells, making this compound a candidate for cancer therapy .
  • Antioxidant Activity :
    • Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress-related damage in cells .
  • Anti-inflammatory Effects :
    • Some research indicates that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
PKB InhibitionInduces apoptosis in cancer cells
AntioxidantReduces oxidative stress
Anti-inflammatoryModulates inflammatory responses

Case Study 1: Cancer Research

A study investigated the effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound led to significant cell death through the activation of apoptotic pathways mediated by PKB inhibition. The study concluded that this compound could be further developed as a therapeutic agent against breast cancer .

Case Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective effects of this compound in models of neurodegeneration. It was found to enhance neuronal survival under oxidative stress conditions, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)propan-1-ol, and what reaction conditions optimize yield?

  • Methodology : The most common synthesis involves the reduction of 3-(4-chlorophenyl)propanoic acid using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature under an inert atmosphere (e.g., nitrogen or argon). This prevents side reactions and ensures high purity .
  • Key Parameters :

  • Solvent: THF (polar aprotic).
  • Temperature: Controlled to avoid exothermic side reactions.
  • Workup: Hydrolysis of excess LiAlH₄ with aqueous NH₄Cl or H₂O.

Q. How is this compound characterized structurally and functionally?

  • Analytical Techniques :

  • Spectroscopy : NMR (¹H/¹³C) to confirm the hydroxyl group (δ ~1.5–2.0 ppm) and chlorophenyl moiety (δ ~7.3–7.5 ppm). IR for O-H stretching (~3200–3600 cm⁻¹) .
  • Chromatography : HPLC or GC-MS for purity assessment.
  • Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Role : Serves as a key intermediate in synthesizing bioactive molecules, such as pitolisant (a histamine H₃ receptor antagonist for narcolepsy) .
  • Functionalization : The hydroxyl group enables derivatization (e.g., esterification, oxidation to ketones) for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does the absence of an amino group in this compound affect its reactivity compared to analogues like 3-Amino-3-(4-chlorophenyl)propan-1-ol?

  • Reactivity Differences :

  • Nucleophilicity : The amino group in analogues participates in Schiff base formation or amidation, while this compound is limited to hydroxyl-based reactions (e.g., etherification).
  • Biological Interactions : Amino derivatives exhibit higher receptor-binding potential (e.g., neurotransmitter targets), whereas the hydroxyl variant is primarily a scaffold for further modifications .
    • Experimental Design : Comparative kinetic studies using nucleophilic reagents (e.g., acyl chlorides) to quantify reaction rates.

Q. What strategies optimize enantioselective synthesis of chiral derivatives from this compound?

  • Chiral Resolution :

  • Catalysts : Use of chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric reductions or oxidations .
  • Chromatography : Chiral HPLC with cellulose-based columns to separate enantiomers.
    • Case Study : Synthesis of (R)- or (S)-enantiomers via enzymatic resolution (lipases or esterases) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methods :

  • Docking Studies : Molecular docking (AutoDock Vina) to simulate interactions with targets like GABA receptors or cytochrome P450 enzymes.
  • QSAR Models : Regression analysis correlating substituent electronegativity/clogP with activity .
    • Validation : Compare predicted vs. experimental IC₅₀ values in enzyme inhibition assays.

Q. Methodological Notes

  • Contradictions in Data : While LiAlH₄ is standard for reduction, NaBH₄ may underperform due to steric hindrance from the chlorophenyl group .
  • Best Practices : For crystallography, use SHELXL with high-resolution data (≤1.0 Å) to resolve potential twinning in chlorophenyl-containing crystals .

Properties

IUPAC Name

3-(4-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBIWFGGIKFSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278382
Record name 3-(4-chlorophenyl)propan-1-ol
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Molecular Weight

170.63 g/mol
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CAS No.

6282-88-8
Record name 4-Chlorobenzenepropanol
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Record name 3-(4-chlorophenyl)propan-1-ol
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Synthesis routes and methods I

Procedure details

To a stirred solution of 5.0 g (27 mmol) of 3-(4-chlorophenyl)propionic acid in 30 ml of tetrahydrofuran at 0° C., 30 ml (1M in THF, 30 mmol) of borane-tetrahydrofuran solution was added dropwise. The reaction was stirred for 15 hours. The reaction mixture was concentrated in vacuo. The residue was quenched with water and partitioned between diethyl ether and saturated sodium bicarbonate. The organic layer was separated and the aqueous layer was extracted twice with 40 ml of diethyl ether. The organic layers were combined and washed with brine, dried over MgSO4 and concentrated in vacuo to obtain 3.9 g of a colorless oil.
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5 g
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30 mL
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30 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of 3-(4-chlorophenyl)-propionic acid (10.0 g, 54.17 mmol) in tetrahydrofuran (100 ml) at −8° C. was added dropwise borane-tetrahydrofuran complex (100 ml, 1M in tetrahydrofuran, 100 mmol). The reaction mixture was cooled to 0° C. and methanol (100 ml) was added dropwise. The reaction mixture was warmed to room temperature, stirred for one hour and then concentrated in vacuo. The residue was treated with methanol (50 ml) and each time concentrated in vacuo twice to yield the title compound as an oil (9.61 g) which was characterized by IR spectral analysis and used without further purification.
Quantity
10 g
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100 mL
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100 mL
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100 mL
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Synthesis routes and methods III

Procedure details

After a mixture of 3-(4-chlorophenyl)propionic acid (5.00 g, 27.0 mmol) and thionyl chloride (3 ml) was refluxed for 2 hours, an excess of the thionyl chloride was distilled away under reduced pressure. The resultant residues were dissolved in tetrahydrofuran (200 ml), dropped slowly to a suspension of LiAlH4 in tetrahydrofuran at 0° C. and stirred at room temperature for 1 hour. Water and 1 N aqueous sodium hydroxide were added to the reaction mixture, and after insolubles were filtered off, the filtrate was dried over anhydrous magnesium sulfate. The solvent was distilled away under reduced pressure, whereby 4.6 g 3-(4-chlorophenyl)propyl alcohol was obtained as oily matter.
Quantity
5 g
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3 mL
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Synthesis routes and methods IV

Procedure details

95.38 g (400 mmol) of p-chloroiodobenzene, 34.85 g (600 mmol) of ally alcohol, 0.089 g (0.4 mmol) of palladium acetate and 47.99 g (2,000 mmol) of sodium hydrogencarbonate, were added to 200 ml of dimethylformamide (DMF), followed by heating until the internal temperature of the suspension became 50° C. The heating was continued for 7 hours, and after confirming the formation of the aldehyde compound by gas chromatogram, the suspension was cooled to 5° C. Then, 4.54 g (120 mmol) of sodium borohydride was added, followed by stirring for 30 minutes. Then, 100 ml of a saturated ammonium chloride aqueous solution, 100 ml of water and 200 ml of toluene were added, followed by stirring for one hour. After removing insolubles by Celite filtration, liquid separation was carried out, and the water layer was extracted again with 200 ml of toluene. The tolune layers were put together, concentrated and then distilled (107° C./1 mmHg) to obtain 63.4 g (y 93%) of 3-(p-chlorophenyl)-1-propanol {compound (1)} as a colorless oily substance. From the analysis by gas chromatography, this product was found to contain 6% of the branched isomer.
Quantity
95.38 g
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reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
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reactant
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47.99 g
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reactant
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0.089 g
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catalyst
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200 mL
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solvent
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Name
aldehyde
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0 (± 1) mol
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reactant
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4.54 g
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reactant
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100 mL
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reactant
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200 mL
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reactant
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100 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.